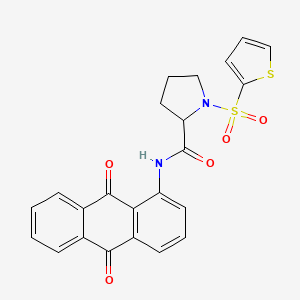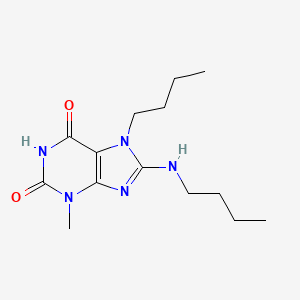
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide: is a synthetic compound known for its complex chemical structure, which combines various heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. Starting with the preparation of key intermediates, such as thiophene derivatives, oxadiazole rings, and benzofuran units, these are brought together under controlled conditions. Reaction conditions often involve specific catalysts, solvents, and temperature settings to achieve the desired product.
Industrial Production Methods: Industrial-scale production of this compound requires efficient and scalable methods. This typically involves continuous flow synthesis or batch processing, leveraging automation and real-time monitoring to ensure consistency and high yield. The reaction parameters are carefully optimized to minimize waste and enhance the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is prone to various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups or the core structure of the compound, thus altering its properties.
Common Reagents and Conditions
Oxidation: : Commonly involves agents like hydrogen peroxide or potassium permanganate.
Reduction: : Sodium borohydride or lithium aluminum hydride are often used.
Substitution: : Halogenated solvents and catalysts like palladium on carbon facilitate these reactions.
Major Products Formed: The major products depend on the specific reaction pathway and conditions. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl chains.
Scientific Research Applications
Chemistry: In chemistry, N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is used as a building block for more complex molecules. Its diverse reactivity makes it valuable for developing new synthetic methodologies.
Biology and Medicine: This compound's unique structure allows it to interact with specific biological targets, making it a candidate for drug development. It has shown potential in inhibiting certain enzymes or receptors, thus opening avenues for treating various diseases.
Industry: In the industrial sector, this compound finds applications in the development of advanced materials. Its ability to undergo various chemical transformations makes it suitable for creating polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism by which N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide exerts its effects involves binding to specific molecular targets. This interaction can inhibit or activate pathways critical for biological processes. For example, it may bind to enzyme active sites or interact with receptor proteins, thereby modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Unique Features: Compared to similar compounds, N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is unique in its combination of structural elements. This includes the fusion of thiophene, oxadiazole, and benzofuran units with a sulfonamide group, offering distinct reactivity and application potential.
Similar Compounds
N-(2-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide
N-(2-((3-(thiazol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide
These compounds share structural similarities but differ in the heterocyclic components, leading to variations in their chemical and biological properties. Each variant offers unique benefits and can be chosen based on the specific needs of the research or application.
Conclusion
This compound stands out for its intricate structure and diverse applications in scientific research, medicine, and industry. Understanding its preparation methods, reactivity, and mechanisms of action provides a foundation for harnessing its potential in various fields. The comparisons with similar compounds further highlight its uniqueness and broaden the scope of its application.
Properties
IUPAC Name |
N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S2/c25-30(26,16-7-8-18-15(12-16)9-10-27-18)24-17-5-2-1-4-14(17)13-20-22-21(23-28-20)19-6-3-11-29-19/h1-8,11-12,24H,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASQAQHSVUOQNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2368155.png)


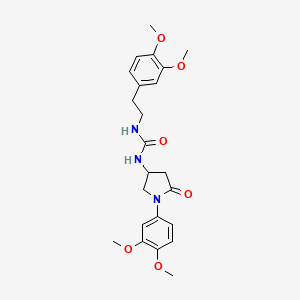
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2368161.png)
![2-[3-(2,5-Dihydroxybenzenesulfonyl) benzenesulfonyl]benzene-1,4-diol](/img/structure/B2368162.png)
![N-(1,3-benzodioxol-5-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2368164.png)

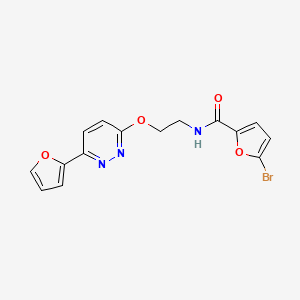
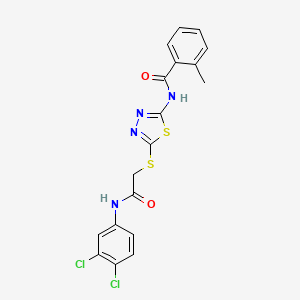
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2368170.png)
